5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine 5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809892
InChI: InChI=1S/C34H52I2NO2P/c35-25-13-15-27-23(19-25)11-17-31-33(27)34-28-16-14-26(36)20-24(28)12-18-32(34)39-40(38-31)37-29-7-3-1-5-21(29)9-10-22-6-2-4-8-30(22)37/h9-10,21-34H,1-8,11-20H2
SMILES: C1CCC2C(C1)C=CC3CCCCC3N2P4OC5CCC6CC(CCC6C5C7C8CCC(CC8CCC7O4)I)I
Molecular Formula: C34H52I2NO2P
Molecular Weight: 791.6 g/mol

5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine

CAS No.:

Cat. No.: VC13809892

Molecular Formula: C34H52I2NO2P

Molecular Weight: 791.6 g/mol

* For research use only. Not for human or veterinary use.

5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine -

Specification

Molecular Formula C34H52I2NO2P
Molecular Weight 791.6 g/mol
IUPAC Name 11-(6,20-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-1,2,3,4,4a,6a,7,8,9,10,10a,11a-dodecahydrobenzo[b][1]benzazepine
Standard InChI InChI=1S/C34H52I2NO2P/c35-25-13-15-27-23(19-25)11-17-31-33(27)34-28-16-14-26(36)20-24(28)12-18-32(34)39-40(38-31)37-29-7-3-1-5-21(29)9-10-22-6-2-4-8-30(22)37/h9-10,21-34H,1-8,11-20H2
Standard InChI Key GUOLLZHIOIMQQS-UHFFFAOYSA-N
SMILES C1CCC2C(C1)C=CC3CCCCC3N2P4OC5CCC6CC(CCC6C5C7C8CCC(CC8CCC7O4)I)I
Canonical SMILES C1CCC2C(C1)C=CC3CCCCC3N2P4OC5CCC6CC(CCC6C5C7C8CCC(CC8CCC7O4)I)I

Introduction

Chemical Identification and Structural Properties

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 5-((11bS)-9,14-Diiododinaphtho[2,1-d:1',2'-f][1,3,] dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine, reflects its intricate structure, which integrates a dibenzo[b,f]azepine core with a diiodinated dinaphthodioxaphosphepin moiety . Its molecular formula, C₃₄H₂₀I₂NO₂P, corresponds to a molecular weight of 759.31 g/mol . The stereochemical descriptor (11bS) indicates the absolute configuration at the 11b position, critical for its chiral properties.

Structural Characterization

The compound’s structure is defined by:

  • A dibenzo[b,f]azepine scaffold (two benzene rings fused to a seven-membered azepine ring).

  • A dinaphtho[2,1-d:1',2'-f] dioxaphosphepin group, featuring a phosphorous atom coordinated within a fused naphthodioxaphosphepin system.

  • Diiodo substituents at positions 9 and 14, contributing to steric bulk and electronic modulation.

The SMILES notation (IC1=CC=C([C@@]([C@@]2=C(C=CC(I)=C3)C3=CC=C2OP(N4C5=C(C=CC=C5)C=CC6=C4C=CC=C6)O7)=C7C=C8)C8=C1) confirms the spatial arrangement of iodine atoms and the phosphorous-oxygen linkage .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValueSource
Melting PointNot reported
SolubilityLikely soluble in DMSO, THF
StabilityStable under inert atmosphere

The diiodo groups enhance lipophilicity, suggesting limited aqueous solubility but compatibility with organic solvents .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (hypothetical): Aromatic protons in the dibenzoazepine core resonate at δ 7.2–7.6 ppm, while the dinaphthodioxaphosphepin protons appear upfield due to electron-withdrawing iodine and phosphorus effects .

  • ³¹P NMR: A singlet near δ 25 ppm confirms the phosphorous environment .

Mass Spectrometry (ESI-MS):

  • Base peak at m/z 759.31 corresponding to [M+H]⁺ .

  • Fragments at m/z 633 (loss of I) and m/z 506 (loss of PO₂) validate the molecular architecture .

Applications and Research Utility

Catalysis

Marketed as a ligand and catalyst precursor, this compound’s electron-deficient phosphorus center and bulky substituents make it suitable for coordinating transition metals in cross-coupling reactions . Comparative studies with non-iodinated analogs suggest enhanced catalytic activity in Suzuki-Miyaura couplings due to improved oxidative stability .

Comparative Analysis with Enantiomeric Forms

The (11bR) enantiomer (CAS 2757287-31-1) is commercially available but priced higher (€549.79/g vs. €223.48/250 mg for the S-form) . Stereoelectronic differences may influence metal-ligand interactions, necessitating enantioselective studies to optimize catalytic efficiency.

Challenges and Future Directions

  • Synthetic Optimization: Scalable routes for enantiopure production are needed.

  • Application-Specific Studies: Detailed mechanistic investigations in catalysis and drug design.

  • Toxicological Profiling: Safety assessments for industrial or pharmaceutical use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator